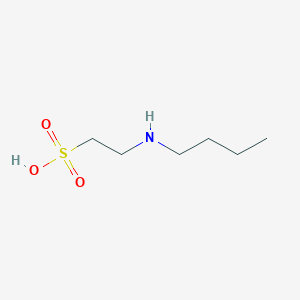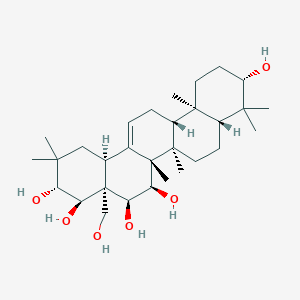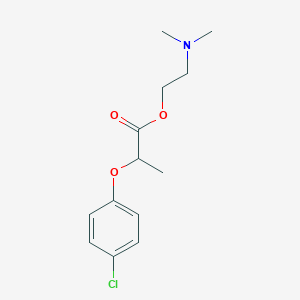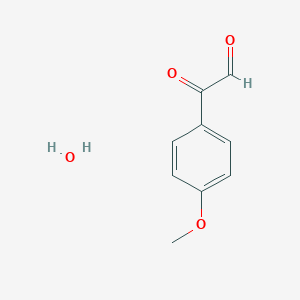
2-(butylamino)ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(butylamino)ethanesulfonic acid is an organic compound with the molecular formula C6H15NO3S and a molecular weight of 181.25 g/mol . It is a derivative of ethanesulfonic acid, where the hydrogen atom of the amino group is replaced by a butyl group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylamino)ethanesulfonic acid typically involves the reaction of butylamine with ethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_4\text{H}_9\text{NH}_2 + \text{C}_2\text{H}_5\text{SO}_3\text{H} \rightarrow \text{C}6\text{H}{15}\text{NO}_3\text{S} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(butylamino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds depending on the reagents used .
Aplicaciones Científicas De Investigación
2-(butylamino)ethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(butylamino)ethanesulfonic acid involves its interaction with specific molecular targets. It can act as a buffer, maintaining pH stability in biochemical reactions. The compound’s sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing its activity in various pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethanesulfonic acid: Lacks the butyl group, making it less hydrophobic.
Butylamine: Lacks the sulfonic acid group, affecting its solubility and reactivity.
Taurine: Contains a sulfonic acid group but has different biological functions.
Uniqueness
2-(butylamino)ethanesulfonic acid is unique due to the presence of both the butyl group and the sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity, making it valuable in various applications .
Propiedades
Número CAS |
17527-07-0 |
|---|---|
Fórmula molecular |
C6H15NO3S |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
2-(butylamino)ethanesulfonic acid |
InChI |
InChI=1S/C6H15NO3S/c1-2-3-4-7-5-6-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |
Clave InChI |
IPRSYPLQDZLFFB-UHFFFAOYSA-N |
SMILES |
CCCCNCCS(=O)(=O)O |
SMILES canónico |
CCCC[NH2+]CCS(=O)(=O)[O-] |
| 17527-07-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate](/img/structure/B97670.png)







